Roxithromycin-d7 is synthesized from Roxithromycin, which itself is derived from erythromycin. It is classified as a pharmaceutically active compound and is categorized under antibiotics due to its efficacy against bacterial infections. The compound has the chemical formula and a unique identifier in the PubChem database (CID 71752044) .
The synthesis of Roxithromycin-d7 involves several key steps:
The exact synthetic route can vary depending on the specific laboratory protocols used, but it generally follows established organic synthesis techniques for isotopic labeling.
Roxithromycin-d7 maintains a structure similar to that of Roxithromycin, with modifications to incorporate deuterium. The molecular structure can be represented as follows:
The incorporation of deuterium enhances the stability of the compound during metabolic studies, allowing for more accurate tracking in biological systems.
Roxithromycin-d7 participates in various chemical reactions typical of macrolide antibiotics:
These reactions are critical for understanding the pharmacokinetics and dynamics of Roxithromycin-d7 in therapeutic contexts.
Roxithromycin-d7 functions similarly to its parent compound by inhibiting bacterial protein synthesis. The mechanism involves:
The use of deuterated compounds like Roxithromycin-d7 allows researchers to study these interactions in greater detail through advanced spectroscopic techniques.
Roxithromycin-d7 exhibits several notable physical and chemical properties:
Relevant data indicate that Roxithromycin-d7 retains similar solubility characteristics to Roxithromycin while benefiting from improved tracking capabilities due to its isotopic labeling .
Roxithromycin-d7 has several important applications in scientific research:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5